molecular formula C10H17NO4 B6595281 1,1-Dicyclopropyl-N-methylmethanamine oxalate CAS No. 2089651-35-2

1,1-Dicyclopropyl-N-methylmethanamine oxalate

Cat. No.: B6595281
CAS No.: 2089651-35-2
M. Wt: 215.25 g/mol
InChI Key: DGKCXFOEBXCJRR-UHFFFAOYSA-N
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Description

1,1-Dicyclopropyl-N-methylmethanamine oxalate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a cyclopropyl tertiary amine that has been utilized in various fields of research and industry. The compound is known for its unique structure, which includes two cyclopropyl groups attached to a nitrogen atom, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dicyclopropyl-N-methylmethanamine oxalate typically involves the reaction of cyclopropylmethylamine with formaldehyde and a methylating agent under controlled conditions . The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclopropyl-N-methylmethanamine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized amine derivatives, reduced amine derivatives, and substituted amine derivatives .

Mechanism of Action

The mechanism of action of 1,1-Dicyclopropyl-N-methylmethanamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dicyclopropyl-N-methylmethanamine oxalate is unique due to its dual cyclopropyl groups attached to the nitrogen atom, which imparts distinct chemical and physical properties. This unique structure makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,1-dicyclopropyl-N-methylmethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.C2H2O4/c1-9-8(6-2-3-6)7-4-5-7;3-1(4)2(5)6/h6-9H,2-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKCXFOEBXCJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CC1)C2CC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089651-35-2
Record name Cyclopropanemethanamine, α-cyclopropyl-N-methyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089651-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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